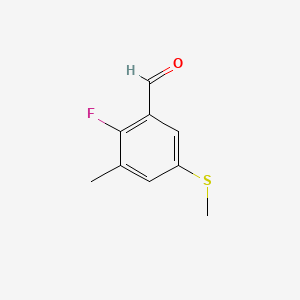
2-Fluoro-3-methyl-5-(methylthio)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-methyl-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H9FOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methyl group, and a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-5-(methylthio)benzaldehyde typically involves the introduction of the fluorine, methyl, and methylthio groups onto the benzaldehyde ring. One common method involves the reaction of 2-fluoro-3-methylbenzaldehyde with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Fluoro-3-methyl-5-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-3-methyl-5-(methylthio)benzoic acid.
Reduction: 2-Fluoro-3-methyl-5-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-3-methyl-5-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Fluoro-3-methyl-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-(methylthio)benzaldehyde
- 3-Fluoro-2-(methylthio)benzaldehyde
- 2-Fluoro-3-methylbenzaldehyde
Uniqueness
2-Fluoro-3-methyl-5-(methylthio)benzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methylthio group on the benzene ring can lead to unique interactions and applications not seen in other similar compounds.
生物活性
2-Fluoro-3-methyl-5-(methylthio)benzaldehyde is an aromatic compound with the molecular formula C₉H₉FOS and a molecular weight of approximately 184.23 g/mol. Its structure includes a fluorine atom, a methyl group, and a methylthio group attached to a benzaldehyde moiety. This unique combination of functional groups contributes to its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The presence of the aldehyde functional group allows this compound to engage in various chemical reactions, particularly nucleophilic attacks on the carbonyl carbon. This reactivity is crucial for its interactions with biological molecules, including enzymes and receptors, which may lead to therapeutic applications.
Anticancer Activity
Research has shown that compounds structurally related to this compound can exhibit anticancer properties. For instance, derivatives with similar functional groups have been evaluated for their cytotoxic effects on various cancer cell lines. The IC50 values for these compounds often fall below 10 µg/mL, indicating potent activity.
| Cell Line | IC50 (µg/mL) | Compound |
|---|---|---|
| HeLa | <10 | Various derivatives |
| MCF-7 | 11.20–93.46 | Cinnamic acid derivatives |
| SKOV-3 | 7.87–70.53 | Cinnamic acid derivatives |
Antioxidant Activity
Antioxidant properties are also an area of interest for this compound. Compounds with similar structures have shown strong radical scavenging abilities in various assays, suggesting that this compound may also possess antioxidant capabilities.
Molecular Docking Studies
Molecular docking simulations can provide insights into the interactions between this compound and target proteins. These studies may reveal specific binding sites and the affinity of the compound for various biological targets, enhancing our understanding of its therapeutic potential.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluating the antimicrobial effects of related benzaldehyde derivatives found that certain compounds inhibited biofilm formation in staphylococci at concentrations as low as 1 µg/mL, suggesting that structural modifications can enhance activity against resistant strains .
- Anticancer Screening : In vitro tests conducted on human cancer cell lines demonstrated that several derivatives had IC50 values below 10 µg/mL, indicating significant cytotoxic effects .
- Molecular Modeling : A recent study utilized molecular modeling techniques to predict the binding affinity of various substituted benzaldehydes to cancer-related targets, highlighting the potential of these compounds in drug design .
属性
分子式 |
C9H9FOS |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
2-fluoro-3-methyl-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H9FOS/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-5H,1-2H3 |
InChI 键 |
PKVJOJHOFGFHGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1F)C=O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















